molecular formula C7H13IO2 B8747680 2-(2-iodoethoxy)tetrahydro-2H-pyran CAS No. 96388-83-9

2-(2-iodoethoxy)tetrahydro-2H-pyran

Cat. No. B8747680
CAS RN: 96388-83-9
M. Wt: 256.08 g/mol
InChI Key: FXKASOSOVAVXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-iodoethoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C7H13IO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-iodoethoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-iodoethoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96388-83-9

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

2-(2-iodoethoxy)oxane

InChI

InChI=1S/C7H13IO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2

InChI Key

FXKASOSOVAVXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Freshly distilled dihydropyran (Aldrich, 59.0-g, 0.7 mol) was added dropwise to a cooled solution of 2-iodoethanol (Aldrich, 98 g, 0.57 mol) in Et2O (1 L) containing 0.1 g of p-toluenesulfonic acid (Eastman). The solution was then stirred for 1 h at 5°. Solid K2CO3 (Mallinckrodt, 5 g) was then added to the reaction mixture and the resulting suspension stirred an additional 1 h at RT. The reaction was then filtered and the remaining solid washed with Et2O (1 L). The organic solutions were combined and concentrated rotary evaporation (in a flask washed with 1% NEt3 in H2O). The crude 2-(2-iodoethoxy)tetrahydro-2-H-pyran (~100 g, 68.9%) was used without further purification.
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Freshly distilled dihydropyran (Aldrich, 59.0 g, 0.7 mol) was added dropwise to a cooled solution of 2-iodoethanol (Aldrich, 98 g, 0.57 mol) in Et2O (1L) containing 0.1 g of p-toluenesulfonic acid (Eastman). The solution was then stirred for 1 h at 5°. Solid K2CO3Mallinckrodt, 5 g) was then added to the reaction mixture and the resulting suspension stirred an additional 1 h at RT. The reaction was then filtered and the remaining solid washed with Et2O (1 L). The organic solutions were combined and concentrated rotary evaporation (in a flask washed with 1% NEt3 in H2O). The crude 2-(2-iodoethoxy)-tetrahydro-2-H-pyran (~100 g, 68.9%) was used without further purification.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

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